10-Fold Higher Lipophilicity vs. Sirolimus and Everolimus Drives Superior Vascular Tissue Absorption
Umirolimus (40-alkoxyalkyl rapamycin) demonstrates 10 times higher lipophilicity compared to sirolimus and everolimus [1]. This enhanced lipophilicity confers a higher affinity for lipid-rich cell membranes, enabling faster absorption into the vascular wall and more sustained local tissue concentrations [2]. The increased lipophilicity is a direct consequence of the 42-O-(2-ethoxyethyl) modification, which distinguishes umirolimus from other rapalogs [3].
| Evidence Dimension | Lipophilicity (relative measure) |
|---|---|
| Target Compound Data | Umirolimus: 10× lipophilicity relative to sirolimus |
| Comparator Or Baseline | Sirolimus and Everolimus: baseline lipophilicity (1×) |
| Quantified Difference | 10-fold increase |
| Conditions | Comparative analysis of chemical structure and lipophilicity as described in patent literature and cited in J. Med. Chem. 2000, 43:2922-2928 |
Why This Matters
Higher lipophilicity enables more efficient local drug delivery, reducing the required drug load and minimizing systemic exposure, which is critical for the safety and efficacy of drug-eluting medical devices.
- [1] Use of umirolimus and its derivatives for treating cancer. U.S. Patent No. 10,172,796. Filed December 2, 2013, and issued January 8, 2019. View Source
- [2] Khan W, Farah S, Domb AJ. Drug eluting stents: Developments and current status. J Control Release. 2012;161(2):703-712. View Source
- [3] Umirolimus. In: Topics in Pharmacology, Toxicology and Pharmaceutical Science. ScienceDirect; 2021. View Source
